Imeglimin hydrochloride

Type 2 Diabetes Incretin Secretion GIP

Imeglimin hydrochloride is a first-in-class glimin, pharmacologically distinct from metformin. It uniquely targets mitochondrial bioenergetics via partial complex I inhibition, complex III correction, ROS reduction, and NAD+-dependent ATP generation—directly augmenting glucose-stimulated insulin secretion while preserving β-cell mass. Unlike metformin, imeglimin enhances both GLP-1 and GIP incretin secretion with benign GI tolerability, enabling safe combination with DPP-4 inhibitors and insulin (MEGMI & TIMES 3 trials). For researchers probing mitochondrial-incretin-β-cell interplay, this is the essential pharmacological probe. Procure ≥98% pure material for reproducible, translationally relevant T2D studies.

Molecular Formula C6H14ClN5
Molecular Weight 191.66
CAS No. 352211-11-1; 775351-61-6; 775351-65-0
Cat. No. B2944558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImeglimin hydrochloride
CAS352211-11-1; 775351-61-6; 775351-65-0
Molecular FormulaC6H14ClN5
Molecular Weight191.66
Structural Identifiers
SMILESCC1N=C(NC(=N1)N(C)C)N.Cl
InChIInChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1
InChIKeyUXHLCYMTNMEXKZ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imeglimin Hydrochloride CAS 775351-65-0: Baseline Characteristics and Procurement-Relevant Identity


Imeglimin hydrochloride is the hydrochloride salt of imeglimin, a first-in-class tetrahydrotriazine oral glucose-lowering agent [1]. It belongs to the novel 'glimin' class and was specifically designed from the metformin scaffold to target mitochondrial bioenergetics as the primary mechanism of action [1][2]. The compound is characterized by partial inhibition of mitochondrial complex I, correction of complex III deficiency, reduction of reactive oxygen species, and enhancement of NAD+-dependent ATP generation, which collectively augments glucose-stimulated insulin secretion, preserves β-cell mass, and improves insulin sensitivity in liver and skeletal muscle [1]. Imeglimin exhibits rapid oral absorption, a terminal elimination half-life of approximately 9–12 hours, high oral bioavailability, and predominant renal excretion [1]. It received its first global regulatory approval in Japan in 2021 for the treatment of type 2 diabetes mellitus [2].

Why Imeglimin Hydrochloride Cannot Be Simply Substituted with Metformin or Other In-Class Antidiabetics


Imeglimin hydrochloride cannot be generically substituted with metformin or other glucose-lowering agents because it exhibits a fundamentally distinct mitochondrial mechanism of action and divergent physiological effects on β-cell function, incretin secretion, and insulin sensitivity [1]. Unlike metformin, which acts primarily as an insulin sensitizer via AMPK activation, imeglimin directly enhances glucose-stimulated insulin secretion (GSIS) and preserves β-cell mass through mitochondrial bioenergetic modulation, while simultaneously augmenting both GLP-1 and GIP incretin secretion [2][3]. Furthermore, imeglimin demonstrates a unique pharmacokinetic interaction profile and a benign gastrointestinal tolerability profile that permits combination with DPP-4 inhibitors and insulin without clinically relevant drug-drug interactions [4]. These molecular and clinical differentiators render simple within-class substitution pharmacologically unsound and therapeutically suboptimal for patients requiring specific β-cell functional support.

Imeglimin Hydrochloride Quantitative Evidence Guide: Head-to-Head Comparisons and Differential Data


Imeglimin vs. Metformin: Superior GIP Incretin Secretion Enhancement in a Direct Head-to-Head Randomized Controlled Trial

In a 24-week, open-label, randomized controlled trial comparing imeglimin (2000 mg/day) to metformin (1000 mg/day) in patients with type 2 diabetes, imeglimin uniquely increased both total and active glucose-dependent insulinotropic polypeptide (GIP) levels, whereas metformin did not. Both drugs increased GLP-1, but only imeglimin enhanced GIP secretion [1]. This distinct incretin effect adds to imeglimin's direct insulinotropic action.

Type 2 Diabetes Incretin Secretion GIP

Imeglimin vs. Metformin: Distinct Effect on Insulin Secretion Parameters in Oral Minimal Model Analysis

A subanalysis of a randomized controlled trial using the oral glucose minimal model revealed that imeglimin significantly increased beta-cell function parameters Φs and Φ, indicating enhanced insulin secretion, while metformin showed only limited changes in these parameters. In contrast, both drugs improved insulin sensitivity (SI). Crucially, metformin's effect on Φ was negatively correlated with baseline Φ (ρ=-0.54, p=0.01), suggesting diminished efficacy in those with lower baseline function, whereas imeglimin's enhancement of Φ was independent of baseline parameters [1].

Type 2 Diabetes Insulin Secretion Beta-cell Function

Imeglimin Add-on vs. Metformin Dose Escalation: Superior Glycemic Control in DPP-4i Plus Low-Dose Metformin Treated Patients (MEGMI Study)

The MEGMI study, a multicenter, prospective, randomized, open-label, parallel-group trial, compared the addition of imeglimin to metformin dose escalation in patients with type 2 diabetes inadequately controlled on a DPP-4 inhibitor plus low-dose metformin. Adding imeglimin resulted in a significantly greater reduction in HbA1c compared to escalating the metformin dose [1]. This demonstrates imeglimin's superior add-on efficacy in this specific therapeutic scenario.

Type 2 Diabetes Combination Therapy DPP-4 Inhibitor

Imeglimin Add-on to Insulin: Placebo-Controlled HbA1c Reduction of -0.60% at 16 Weeks (TIMES 3 Trial)

The TIMES 3 trial, a randomized, double-blind, placebo-controlled phase 3 study in Japanese patients with type 2 diabetes inadequately controlled on insulin, demonstrated that adding imeglimin 1000 mg twice daily reduced HbA1c by an adjusted mean difference of -0.60% (95% CI -0.80 to -0.40; p<0.0001) compared to placebo at 16 weeks. This reduction was sustained up to 52 weeks with a mean decrease of -0.64% versus baseline [1].

Type 2 Diabetes Insulin Add-on Phase 3

Imeglimin Pharmacokinetic Compatibility: No Clinically Relevant Interactions with Metformin or Sitagliptin

A dedicated drug-drug interaction study in healthy Caucasian men assessed the pharmacokinetics of imeglimin co-administered with metformin or sitagliptin. Co-administration did not result in clinically relevant changes in systemic exposure to either metformin or sitagliptin. Specifically, while minor reductions in metformin AUC0-τ (14%) and Cmax (10%) were noted, the 90% confidence intervals indicated no meaningful effect. SITA exposure was unchanged [1].

Pharmacokinetics Drug-Drug Interaction Combination Therapy

Imeglimin Class Differentiation: Unique Mitochondrial Mechanism Distinct from Sulfonylureas and Glinides

Imeglimin's mechanism of action is fundamentally distinct from sulfonylureas and glinides. While sulfonylureas and glinides lower blood glucose by closing ATP-sensitive potassium channels on pancreatic β-cells to trigger insulin release, imeglimin acts via modulation of mitochondrial bioenergetics, enhancing glucose-stimulated insulin secretion without directly targeting KATP channels [1][2]. This unique mode of action may confer a lower risk of hypoglycemia and β-cell exhaustion compared to secretagogues.

Mechanism of Action Mitochondrial Bioenergetics Class Comparison

Imeglimin Hydrochloride: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Research on Beta-Cell Preservation and Incretin Physiology

Based on the unique ability of imeglimin to enhance both GIP and GLP-1 secretion [1] and to preserve β-cell mass via mitochondrial and ER stress modulation [2], this compound is ideally suited for in vitro and in vivo studies investigating the interplay between mitochondrial function, incretin biology, and beta-cell survival. Researchers exploring mechanisms to reverse beta-cell dysfunction in type 2 diabetes should prioritize imeglimin hydrochloride as a tool compound distinct from metformin.

Clinical Development of Combination Therapies with DPP-4 Inhibitors or Insulin

The MEGMI study demonstrated superior HbA1c reduction when adding imeglimin versus escalating metformin dose in patients on DPP-4 inhibitor plus low-dose metformin [1]. Furthermore, the TIMES 3 trial showed a robust -0.60% placebo-adjusted HbA1c reduction when added to insulin, with sustained efficacy and a benign safety profile [2]. Pharmaceutical and biotech companies developing fixed-dose combinations or add-on regimens for type 2 diabetes should evaluate imeglimin hydrochloride as a preferred partner for DPP-4 inhibitors and insulin.

Investigating Mitochondrial Redox Modulation in Type 2 Diabetes

The MIRROR-DM trial is specifically designed to compare imeglimin versus metformin on mitochondrial redox status using the fasting plasma pyruvate/lactate ratio as a primary biomarker [1]. Imeglimin's targeted effect on mitochondrial bioenergetics—partial complex I inhibition and correction of complex III deficiency [2]—makes it a valuable pharmacological probe for academic and industry researchers studying the role of mitochondrial dysfunction in diabetes pathogenesis and potential therapeutic interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imeglimin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.